molecular formula C16H11N B13766100 8-Aminofluoranthene CAS No. 5869-25-0

8-Aminofluoranthene

Cat. No.: B13766100
CAS No.: 5869-25-0
M. Wt: 217.26 g/mol
InChI Key: SMSRNTQALUJAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Aminofluoranthene is a polycyclic aromatic hydrocarbon (PAH) derivative with an amino group attached to the fluoranthene structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound’s structure consists of a fluoranthene backbone with an amino group at the 8th position, making it a significant molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminofluoranthene typically involves the nitration of fluoranthene followed by reduction. The nitration process introduces a nitro group into the fluoranthene structure, which is then reduced to an amino group. Common reagents used in this process include nitric acid for nitration and tin powder in the presence of hydrochloric acid for reduction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Aminofluoranthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8-Aminofluoranthene involves its interaction with molecular targets and pathways in biological systems. The amino group allows the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, making it a valuable compound for studying molecular mechanisms .

Similar Compounds:

  • 3-Aminofluoranthene
  • 1-Pyrenamine
  • 8-Hydroxy-9-aminofluoranthene

Comparison: this compound is unique due to its specific position of the amino group on the fluoranthene structure. This positioning affects its chemical reactivity and interaction with other molecules. Compared to 3-Aminofluoranthene and 1-Pyrenamine, this compound exhibits different chemical and biological properties, making it suitable for distinct applications .

Properties

5869-25-0

Molecular Formula

C16H11N

Molecular Weight

217.26 g/mol

IUPAC Name

fluoranthen-8-amine

InChI

InChI=1S/C16H11N/c17-11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-9H,17H2

InChI Key

SMSRNTQALUJAHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.